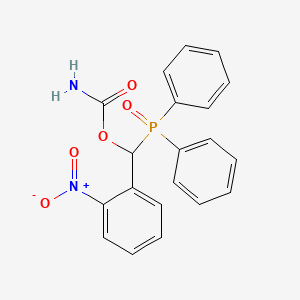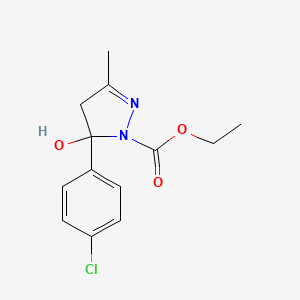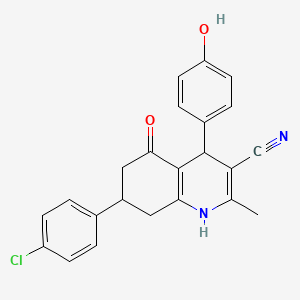
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one, commonly known as CT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a sulfur-containing derivative of thiazolidinone, which exhibits a wide range of biological activities. CT has been reported to possess anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties.
Wirkmechanismus
The mechanism of action of CT is not fully understood. However, it has been proposed that CT exerts its biological activities by modulating various signaling pathways. CT has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer. CT has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
CT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CT has also been shown to increase the levels of glutathione, which is an important antioxidant molecule. CT has been reported to have anti-diabetic activity by improving insulin sensitivity and glucose uptake. It has also been shown to have hepatoprotective activity by reducing liver damage caused by toxic substances.
Vorteile Und Einschränkungen Für Laborexperimente
CT has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. CT is also relatively inexpensive compared to other heterocyclic compounds. However, CT has certain limitations for lab experiments. It exhibits low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic applications. CT also has a narrow therapeutic window, which may result in toxicity at higher doses.
Zukünftige Richtungen
The potential therapeutic applications of CT are still being explored. Future research should focus on improving the pharmacokinetic properties of CT by developing novel drug delivery systems. The mechanism of action of CT should also be further elucidated to identify potential molecular targets for drug development. CT should also be evaluated for its potential synergistic effects with other drugs. The anti-cancer activity of CT should be further investigated in pre-clinical and clinical studies to determine its efficacy and safety in cancer treatment.
Synthesemethoden
The synthesis of CT involves the reaction between cyclohexanone, elemental sulfur, and thiourea. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained in high yield and purity by recrystallization from a suitable solvent such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
CT has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CT has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has been reported to inhibit the growth of various cancer cell lines such as breast, lung, colon, and prostate cancer cells. CT has also been investigated for its anti-bacterial, anti-viral, and anti-fungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains and to have anti-viral activity against herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLUSAUGSDHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=S)S2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958150 | |
| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
3698-06-4 | |
| Record name | NSC31149 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120749.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5120758.png)
![2-cyano-3-[5-(3,4-dichlorophenyl)-2-furyl]-N-(3-methoxypropyl)acrylamide](/img/structure/B5120760.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzoyl)piperazine](/img/structure/B5120762.png)



![N-butyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5120785.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B5120789.png)
![N~2~-benzyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5120804.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)

![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)